molecular formula C13H14FN3O B7541623 N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide

Cat. No. B7541623
M. Wt: 247.27 g/mol
InChI Key: RZLBPWDZINESDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide, also known as DPAF, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the pyrazole family and has been found to possess several unique properties that make it an attractive target for investigation.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide is not yet fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain, making it a promising candidate for the development of new anti-inflammatory drugs.
Biochemical and Physiological Effects
Studies have shown that N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide can significantly reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide is its high potency and selectivity for its target receptors, making it a valuable tool for investigating the role of these receptors in various physiological processes. However, its high potency also means that it must be used with caution in lab experiments, as excessive doses can lead to non-specific effects and potential toxicity.

Future Directions

There are several promising directions for future research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide. One area of interest is in the development of new anti-inflammatory drugs based on its structure and mechanism of action. Another potential application is in the field of neuroscience, where N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide has been found to modulate the activity of certain neurotransmitter receptors. Further studies are also needed to fully elucidate the mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide and its potential therapeutic applications in various disease states.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide can be achieved through a multi-step process involving the reaction of 2-fluoroacetophenone with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazine. This intermediate is then reacted with acetic anhydride and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to yield N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of investigation is in the field of medicinal chemistry, where N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide has been found to possess potent anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-8-13(9(2)17-16-8)15-12(18)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLBPWDZINESDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)acetamide

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